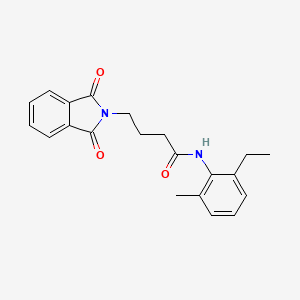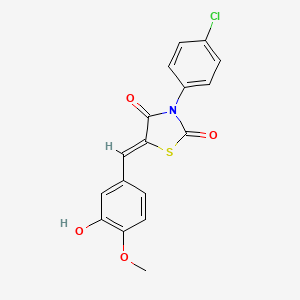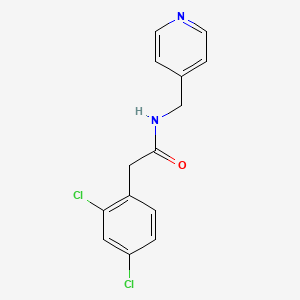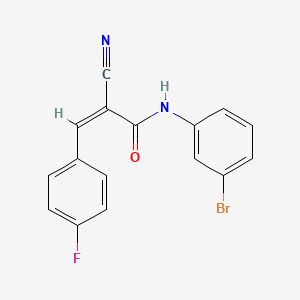
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethyl-6-methylphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethyl-6-methylphenyl)butanamide, also known as ERK5-IN-1, is a small molecule inhibitor that has been developed for the inhibition of extracellular signal-regulated kinase 5 (ERK5). ERK5 is a member of the mitogen-activated protein kinase (MAPK) family and plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival.
Mechanism of Action
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethyl-6-methylphenyl)butanamide is a small molecule inhibitor that selectively targets ERK5 kinase activity. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethyl-6-methylphenyl)butanamide binds to the ATP-binding site of ERK5 and inhibits its kinase activity. This leads to the inhibition of ERK5-mediated downstream signaling pathways, including the activation of transcription factors such as MEF2 and Elk-1.
Biochemical and Physiological Effects
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethyl-6-methylphenyl)butanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethyl-6-methylphenyl)butanamide has also been shown to inhibit the proliferation and migration of vascular smooth muscle cells, suggesting its potential as a therapeutic agent for cardiovascular diseases. In addition, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethyl-6-methylphenyl)butanamide has been shown to inhibit the differentiation of adipocytes, suggesting its potential as a therapeutic agent for obesity-related diseases.
Advantages and Limitations for Lab Experiments
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethyl-6-methylphenyl)butanamide has several advantages as a research tool for studying ERK5 signaling. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethyl-6-methylphenyl)butanamide is a small molecule inhibitor that selectively targets ERK5 kinase activity, making it a valuable tool for studying the role of ERK5 in various cellular processes. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethyl-6-methylphenyl)butanamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential anticancer agent.
However, there are also some limitations to using 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethyl-6-methylphenyl)butanamide in lab experiments. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethyl-6-methylphenyl)butanamide is a small molecule inhibitor, which means that it may have off-target effects on other kinases. Therefore, it is important to use appropriate controls to ensure that the observed effects are due to the inhibition of ERK5 kinase activity and not due to off-target effects.
Future Directions
There are several future directions for the development and application of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethyl-6-methylphenyl)butanamide. One direction is to further optimize the pharmacological properties of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethyl-6-methylphenyl)butanamide, such as its potency, selectivity, and pharmacokinetic properties, to improve its efficacy and safety as a therapeutic agent. Another direction is to investigate the role of ERK5 in various diseases and to evaluate the therapeutic potential of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethyl-6-methylphenyl)butanamide in these diseases. Finally, the development of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethyl-6-methylphenyl)butanamide as a research tool for studying ERK5 signaling may lead to the discovery of novel therapeutic targets and the development of new drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethyl-6-methylphenyl)butanamide was first reported by Gao et al. in 2013. The synthesis involves a four-step reaction starting from 2-ethyl-6-methylphenol, which is commercially available. The first step involves the protection of the phenolic hydroxyl group with tert-butyldimethylsilyl (TBDMS) chloride. The second step involves the Friedel-Crafts acylation of the protected phenol with 4-(chloromethyl)benzoic acid to give the corresponding ester. The third step involves the reduction of the ester to the alcohol using lithium aluminum hydride. The final step involves the coupling of the alcohol with 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to give the desired product, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethyl-6-methylphenyl)butanamide.
Scientific Research Applications
ERK5 has been shown to play a critical role in various cellular processes, including cell proliferation, differentiation, and survival. Dysregulation of ERK5 has been implicated in the development and progression of various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. Therefore, ERK5 has emerged as a promising therapeutic target in drug discovery.
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethyl-6-methylphenyl)butanamide has been developed as a small molecule inhibitor of ERK5 and has shown promising results in preclinical studies. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethyl-6-methylphenyl)butanamide has been shown to inhibit ERK5 kinase activity in vitro and in vivo, leading to the inhibition of ERK5-mediated downstream signaling pathways. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethyl-6-methylphenyl)butanamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent.
properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(2-ethyl-6-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-3-15-9-6-8-14(2)19(15)22-18(24)12-7-13-23-20(25)16-10-4-5-11-17(16)21(23)26/h4-6,8-11H,3,7,12-13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJOOQTWOIMOSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-dioxoisoindol-2-yl)-N-(2-ethyl-6-methylphenyl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethoxy-3-[3-(4-fluorophenoxy)propoxy]benzene](/img/structure/B5210476.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-furamide](/img/structure/B5210484.png)



![N-{[(4-ethylphenyl)amino]carbonothioyl}-3-propoxybenzamide](/img/structure/B5210504.png)
![3-[(3,4-dichlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5210506.png)

![isopropyl 2-(4-{[(2-phenylethyl)amino]carbonyl}phenoxy)propanoate](/img/structure/B5210518.png)

![3,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5210532.png)
![3-chloro-N-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B5210539.png)

![4-methyl-N-[1-{[(4-pyridinylmethyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B5210557.png)